![molecular formula C24H25NO5 B385444 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one CAS No. 637751-96-3](/img/structure/B385444.png)

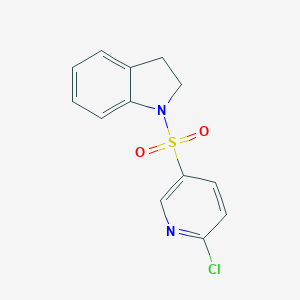

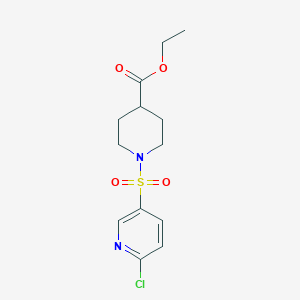

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, a hydroxy group, a piperidinylmethyl group, and a chromen-4-one group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2,3-dihydro-1,4-benzodioxin-6-yl group is a bicyclic structure with an oxygen atom incorporated into each ring . The chromen-4-one group is a heterocyclic compound that contains a benzene ring fused to a pyran ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the hydroxy group could be involved in acid-base reactions, and the piperidinylmethyl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. For example, the presence of the hydroxy group could make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique

Enzymatic Synthesis of Chiral Motifs

The chiral motifs of 2,3-dihydro-1,4-benzodioxane, which are part of the compound’s structure, are extensively utilized in medicinal substances and bioactive natural compounds. These motifs exhibit significant biological activities and are found in therapeutic agents like prosympal, dibozane, piperoxan, and doxazosin . The enzymatic synthesis using these motifs can lead to the development of new pharmaceuticals with improved efficacy and specificity.

Antibacterial Biofilm Inhibition

Compounds containing the benzodioxane moiety have been shown to inhibit bacterial biofilm formation, which is crucial in combating antibiotic resistance. Studies have demonstrated that derivatives of this compound can act as active inhibitors against pathogenic bacterial strains like Escherichia coli and Bacillus subtilis . This application is particularly relevant in the development of new antibacterial agents.

Hemolytic Activity Study

The hemolytic activity of compounds is an important consideration in drug development, as it relates to the potential for red blood cell destruction. Molecules within the same class as AF-399/42316266 have been evaluated for their cytotoxicity, indicating that they might be used as safe antibacterial agents due to their mild hemolytic activity .

Enzyme Inhibition for Therapeutic Applications

The compound’s framework has been studied for its potential to inhibit enzymes such as cholinesterases and lipoxygenase. These enzymes are targets for various therapeutic applications, including treatments for Alzheimer’s disease and inflammatory conditions .

Anti-Hepatotoxic Agents

Benzodioxane derivatives are recognized for their anti-hepatotoxic properties. For instance, silymarin, which contains a 1,4-benzodioxane ring system, exhibits notable anti-hepatotoxic and antibacterial activity. By extension, AF-399/42316266 could be explored for its potential as an anti-hepatotoxic agent .

Pharmacophore in Therapeutic Areas

The benzodioxane moiety is an important pharmacophore across different therapeutic areas. It has been identified in compounds with anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties. Additionally, it contributes to the prolonged lowering of blood pressure. The compound AF-399/42316266, with this pharmacophore, could be valuable in the synthesis of drugs for these health conditions .

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (such as cholinestrases and lipoxygenase enzymes) through non-covalent interactions, leading to inhibition of these enzymes .

Biochemical Pathways

Similarly, inhibition of lipoxygenase enzymes would affect the arachidonic acid pathway, potentially reducing inflammation .

Result of Action

Based on its potential targets, it may lead to changes in neurotransmission and inflammatory responses .

Orientations Futures

Propriétés

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5/c1-15-4-2-3-9-25(15)13-18-20(26)7-6-17-23(27)19(14-30-24(17)18)16-5-8-21-22(12-16)29-11-10-28-21/h5-8,12,14-15,26H,2-4,9-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDVWHNZUGPPBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

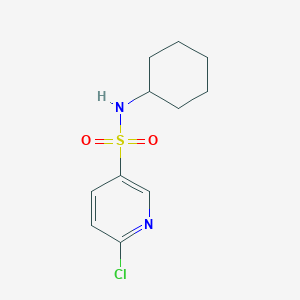

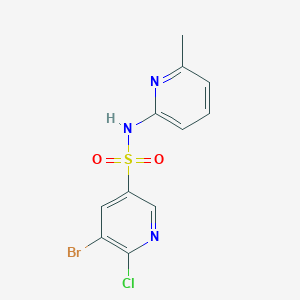

![2-{4-[(6-Chloro-3-pyridinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B385374.png)

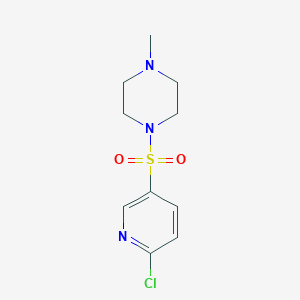

![1,4-Bis[(6-chloropyridin-3-yl)sulfonyl]piperazine](/img/structure/B385376.png)

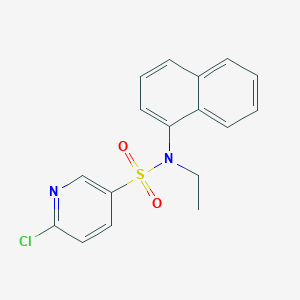

![1-[(6-Chloro-3-pyridinyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B385378.png)

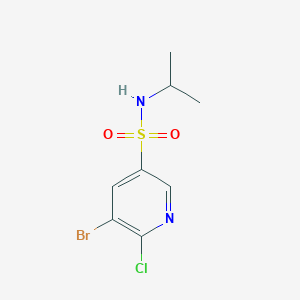

![1-[(5-Bromo-6-chloro-3-pyridinyl)sulfonyl]indoline](/img/structure/B385384.png)